[(2,5-Dichloro-4-methoxyphenyl)sulfonyl](3,5-dimethylphenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dichloro-4-methoxyphenyl)sulfonylamine is a chemical compound with the molecular formula C15H15Cl2NO3S. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of dichloro and methoxy groups on the phenyl ring, as well as a sulfonyl group attached to another phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichloro-4-methoxyphenyl)sulfonylamine typically involves the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with 3,5-dimethylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of (2,5-Dichloro-4-methoxyphenyl)sulfonylamine may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichloro-4-methoxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,5-Dichloro-4-methoxyphenyl)sulfonylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,5-Dichloro-4-methoxyphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The dichloro and methoxy groups may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(2,5-Dichloro-4-methoxyphenyl)sulfonylamine can be compared with other sulfonyl-containing compounds:
(2,4-Dichlorophenyl)sulfonylamine: Similar structure but different substitution pattern on the phenyl ring.
(2,5-Dichloro-4-methylphenyl)sulfonylamine: Similar structure with a methyl group instead of a methoxy group.
(2,5-Dichloro-4-methoxyphenyl)sulfonylamine: Similar structure with a different substitution pattern on the second phenyl ring.
The uniqueness of (2,5-Dichloro-4-methoxyphenyl)sulfonylamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H15Cl2NO3S |
---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
2,5-dichloro-N-(3,5-dimethylphenyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H15Cl2NO3S/c1-9-4-10(2)6-11(5-9)18-22(19,20)15-8-12(16)14(21-3)7-13(15)17/h4-8,18H,1-3H3 |
InChI Key |
AMGZYPMVWYKBCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.